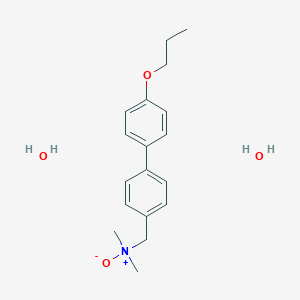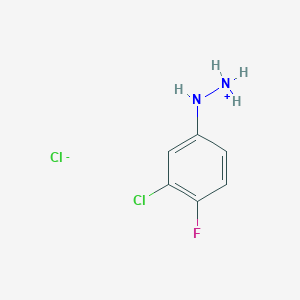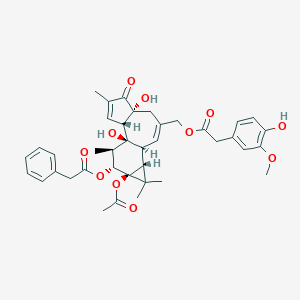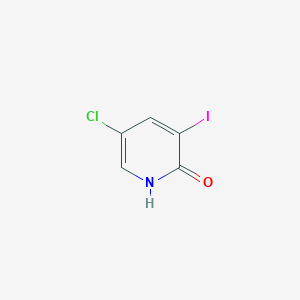
4,7-dimethyl-3H-benzimidazol-5-amine
Descripción general
Descripción
4,7-dimethyl-3H-benzimidazol-5-amine, also known as DMBA, is a chemical compound that has been widely used in scientific research. DMBA is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. Its unique structure and properties make it an important tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 4,7-dimethyl-3H-benzimidazol-5-amine involves the formation of DNA adducts. This compound is metabolized in the liver to form reactive intermediates that can bind to DNA. These adducts can cause DNA damage that can lead to mutations and cancer. The formation of this compound-DNA adducts has been extensively studied, and this research has led to a better understanding of the mechanisms of DNA damage and repair.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It is a potent mutagen and carcinogen, and exposure to this compound can cause DNA damage that can lead to cancer. This compound has also been shown to affect the immune system, and to cause oxidative stress and inflammation. In addition, this compound has been shown to affect the metabolism of lipids and carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,7-dimethyl-3H-benzimidazol-5-amine in lab experiments is its potency as a mutagen and carcinogen. This allows scientists to study the effects of DNA damage and repair in a controlled environment. However, one of the limitations of using this compound is its toxicity. Exposure to this compound can be harmful to researchers, and precautions must be taken to ensure their safety.
Direcciones Futuras
There are a number of future directions for research involving 4,7-dimethyl-3H-benzimidazol-5-amine. One area of research is the development of new treatments for cancer based on the mechanisms of this compound-induced DNA damage. Another area of research is the study of the effects of this compound on the immune system, and the development of new therapies for autoimmune diseases. Additionally, the use of this compound in the study of metabolism and obesity is an area of active research. Finally, the development of new methods for the synthesis and purification of this compound is an area of ongoing research.
Aplicaciones Científicas De Investigación
4,7-dimethyl-3H-benzimidazol-5-amine has been widely used in scientific research to study various biological processes. One of the most important applications of this compound is in the study of DNA damage and repair mechanisms. This compound is a potent mutagen and carcinogen, and exposure to this compound can cause DNA damage that can lead to cancer. Scientists have used this compound to study the mechanisms of DNA damage and repair, and to develop new treatments for cancer.
Propiedades
Número CAS |
170918-30-6 |
|---|---|
Fórmula molecular |
C9H11N3 |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
4,7-dimethyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C9H11N3/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3-4H,10H2,1-2H3,(H,11,12) |
Clave InChI |
XIFHBXQZZCGMHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1N=CN2)C)N |
SMILES canónico |
CC1=CC(=C(C2=C1N=CN2)C)N |
Sinónimos |
1H-Benzimidazol-5-amine,4,7-dimethyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)


![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)








![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)